molecular formula C20H18FN5O3 B2369407 8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-02-3

8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2369407
CAS-Nummer: 946362-02-3
Molekulargewicht: 395.394
InChI-Schlüssel: UEZYVKKAIZRYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on current research.

  • Molecular Formula : C19_{19}H19_{19}FN4_{4}O3_{3}
  • Molecular Weight : 360.38 g/mol
  • CAS Number : 946231-15-8

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazine moiety often exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50_{50} Values : The compound demonstrated moderate to strong inhibitory effects with IC50_{50} values ranging from 9 μM to 42 μM for HCT-116 cells and 25 μM to 97 μM for MCF-7 cells .
Cell LineIC50_{50} (μM)
HCT-1169 - 42
MCF-725 - 97
HeLaNot specified

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to induce DNA damage in poorly oxygenated tumor cells, which is a critical pathway for anticancer activity .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

  • A study reported that derivatives of imidazo[2,1-c][1,2,4]triazines exhibited notable cytotoxicity against various cancer cell lines due to their ability to interact with cellular targets and induce apoptosis .

Research Findings

Recent findings suggest that the substitution patterns on the triazine ring significantly influence biological activity:

  • Compounds with electron-withdrawing groups (like fluorine) at specific positions enhance anticancer potency.
  • The presence of methoxy groups has been associated with improved solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. Studies suggest that the compound may inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies.

Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines by inducing programmed cell death mechanisms. The observed IC50 values were indicative of its potent anticancer activity.

Neuroprotective Effects

The compound has been identified as a powerful free-radical scavenger with neuroprotective capabilities. It targets reactive oxygen species (ROS) in neuronal cells, mitigating oxidative stress and preventing neuronal cell death.

Mechanism of Action :

  • The compound interacts with ROS, reducing oxidative damage.
  • It influences biochemical pathways associated with neuronal survival and apoptosis.

Case Study : In animal models of cerebral ischemia-reperfusion injury, administration of the compound resulted in marked neuroprotection and improved functional recovery post-injury.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest that it has an appropriate half-life for therapeutic applications and exhibits low toxicity in preliminary evaluations.

Summary of Applications

ApplicationDescriptionEvidence/Case Studies
AnticancerInduces apoptosis in cancer cell lines; inhibits kinasesEffective against MDA-MB-231 and A549 cells
NeuroprotectionScavenges free radicals; protects neurons from oxidative stressReduces neuronal death in ischemia models
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteriaEffective against Staphylococcus aureus and E. coli

Q & A

Q. Basic: What are the optimal synthetic pathways and purification strategies for this compound?

Answer:
Synthesis involves multi-step reactions, typically starting with condensation of fluorophenyl-substituted intermediates with triazine precursors. Key steps include:

  • Cyclization : Use of diethyl oxalate in THF under reflux to form the imidazo-triazine core .
  • Functionalization : Coupling with 4-methoxybenzylamine via carbodiimide-mediated amidation .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures >95% purity .
    Critical parameters : Temperature control (±2°C) during cyclization and solvent polarity adjustments (e.g., DMF vs. THF) to minimize side products .

Q. Basic: How to characterize this compound’s structure and validate purity?

Answer:
Employ a combination of spectroscopic and chromatographic methods:

  • NMR : 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., fluorophenyl at C8, methoxybenzyl at N3) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~493.18) .
  • HPLC-DAD : Purity assessment with UV detection at 254 nm, monitoring for residual solvents (e.g., DMF) .

Q. Advanced: What in vitro assays are suitable for initial biological activity screening?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence polarization assays for kinases (e.g., EGFR, VEGFR) due to the triazine core’s ATP-binding affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} determination .
  • Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only controls to isolate compound-specific effects .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or impurities:

  • Replicate Experiments : Perform triplicate assays with independent compound batches .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that may antagonize activity .
  • Assay Standardization : Normalize cell viability protocols (e.g., seeding density, serum concentration) to reduce inter-lab variability .

Q. Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 2FZ) .
  • QSAR Modeling : Train models on fluorophenyl/methoxybenzyl analogs to predict substituent effects on potency .
  • MD Simulations : Analyze conformational stability of the tetrahydroimidazo-triazine core in aqueous vs. lipid bilayer environments .

Q. Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 in PBS for intraperitoneal administration .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of putative targets (e.g., kinases) .
  • Pull-Down Assays : Use biotinylated probes conjugated to the compound for affinity capture and MS-based target identification .
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .

Q. Advanced: How does fluorination at the phenyl ring influence bioactivity?

Answer:
The 4-fluorophenyl group enhances:

  • Metabolic Stability : Reduces CYP450-mediated oxidation via steric shielding .
  • Target Affinity : Fluorine’s electronegativity strengthens π-π stacking with hydrophobic kinase pockets .
    Validation : Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in kinase assays .

Q. Advanced: What are the metabolic liabilities of this compound?

Answer:
Primary metabolic pathways include:

  • O-Demethylation : CYP3A4-mediated cleavage of the methoxybenzyl group, detected via LC-MS/MS .
  • Oxidation : Liver microsome studies reveal hydroxylation at the tetrahydroimidazo C6 position .
    Mitigation : Introduce deuterium at labile sites (e.g., methoxy group) to slow metabolism .

Q. Advanced: How to design toxicity profiling experiments?

Answer:

  • In Vitro Tox : hERG inhibition assays (patch-clamp) and hepatocyte viability (LDH release) .
  • In Vivo Tox : 14-day repeat-dose studies in rodents (monitor ALT/AST levels and histopathology) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .

Eigenschaften

IUPAC Name

8-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-29-16-8-2-13(3-9-16)12-22-18(27)17-19(28)26-11-10-25(20(26)24-23-17)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZYVKKAIZRYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.